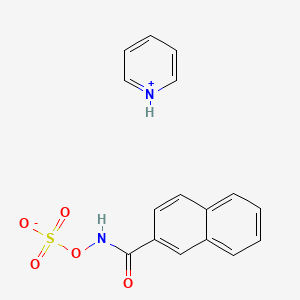
N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride can be achieved through a multi-step process. One common method involves the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a robust and high-yielding process that involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst . The resulting intermediate is then subjected to N-alkylation using methyl iodide to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to reduce reaction times and improve efficiency . Additionally, the use of commercially available starting materials such as aryl hydrazines, ketones, and alkyl halides makes the process cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiopyrano ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to its potential use as an anti-inflammatory agent . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,9-Tetrahydrothiopyrano[2,3-b]indole: This compound shares a similar core structure but lacks the N-methyl and phenyl substituents.
4-Methylaminomethyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole: This compound is similar but has a different substitution pattern on the indole ring.
Uniqueness
N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the N-methyl and phenyl groups enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
73426-02-5 |
|---|---|
Formule moléculaire |
C19H21ClN2S |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
N-methyl-1-(9-phenyl-3,4-dihydro-2H-thiopyrano[2,3-b]indol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C19H20N2S.ClH/c1-20-13-14-11-12-22-19-18(14)16-9-5-6-10-17(16)21(19)15-7-3-2-4-8-15;/h2-10,14,20H,11-13H2,1H3;1H |
Clé InChI |
ACGRBMIQIGOTIY-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCSC2=C1C3=CC=CC=C3N2C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)






![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)





